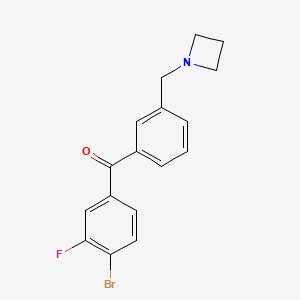

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Description

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO and a molecular weight of 348.2 g/mol.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQEDYXWPSYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643262 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-81-8 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves the reaction of 4-bromo-3-fluorobenzophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone: A closely related compound with similar structural features.

Other Benzophenone Derivatives: Compounds with variations in the substituents on the benzophenone core.

Uniqueness

3’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is unique due to the presence of the azetidine ring and the specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a synthetic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C17H15BrFNO and a molecular weight of 348.2 g/mol. Its unique structure includes an azetidine ring and a bromofluorobenzophenone moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrFNO |

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone |

| InChI Key | INPQEDYXWPSYGQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The compound can bind to receptors, potentially altering signaling pathways associated with cell growth and apoptosis.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of the compound on tumor cells, demonstrating promising results in reducing cell viability.

- Mechanisms of Action : The compound may induce apoptosis through the activation of caspases or modulation of Bcl-2 family proteins, which regulate cell death pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties. Its efficacy against bacterial strains has been evaluated using disk diffusion methods, showing inhibition zones indicative of antibacterial activity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Assays :

Q & A

Q. What synthetic methodologies are recommended for introducing azetidinomethyl groups into halogenated benzophenone derivatives?

The synthesis of azetidinomethyl-substituted benzophenones typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-Bromo-4'-(ethylthio)benzophenone () are synthesized via palladium-catalyzed cross-coupling or alkylation of pre-functionalized aromatic ketones. A practical approach includes:

- Step 1 : Bromo/fluoro benzophenone precursor preparation via Friedel-Crafts acylation.

- Step 2 : Azetidinomethyl group introduction using azetidine derivatives (e.g., azetidine hydrochloride) under basic conditions (K₂CO₃, DMF, 80°C).

- Step 3 : Purification via column chromatography (hexane:EtOAc gradient) . Key challenges include steric hindrance from halogen substituents, which may require elevated temperatures or microwave-assisted synthesis.

Q. Which spectroscopic techniques are optimal for characterizing 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone?

Comprehensive characterization relies on:

- ¹H/¹³C NMR : To confirm azetidinomethyl integration (e.g., δ 3.5–4.0 ppm for N-CH₂ protons) and halogen-induced deshielding ( ).

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : To verify carbonyl stretching (~1680 cm⁻¹) and C-F/Br vibrations ( ).

- X-ray Crystallography : For resolving steric effects of bulky substituents, though crystallization may require slow evaporation in DCM/hexane .

Advanced Research Questions

Q. How can computational methods improve synthetic route design for halogenated benzophenones?

AI-driven tools (e.g., retrosynthetic algorithms) and DFT calculations are critical for:

- Reaction Pathway Prediction : Identifying feasible intermediates and transition states, as demonstrated in AI-based synthesis design systems ().

- Regioselectivity Analysis : Evaluating electronic effects of bromine (strong σ-withdrawing) and fluorine (moderate σ-withdrawing, π-donating) on reaction sites. For instance, meta-directing fluorine may compete with bromine’s ortho/para-directing effects ( ).

- Solvent/Catalyst Optimization : Machine learning models (e.g., Bayesian optimization) can screen solvent-catalyst combinations to maximize yield .

Q. What strategies resolve contradictions in spectroscopic data for bromo-fluoro benzophenone derivatives?

Discrepancies in NMR or MS data often arise from:

- Dynamic Equilibria : Rotamers or keto-enol tautomerism, resolved via variable-temperature NMR (e.g., −40°C to 25°C).

- Impurity Interference : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts ().

- Isotopic Patterns : HRMS isotopic clusters (e.g., ¹⁸¹Br/⁷⁹Br) confirm molecular identity. Cross-validate with alternative techniques like XPS for halogen quantification .

Q. How do electronic effects of bromine and fluorine influence regioselectivity in electrophilic substitution?

- Bromine : Strongly deactivating (σ-withdrawing), directs electrophiles to meta positions unless steric hindrance dominates.

- Fluorine : Moderately deactivating but π-donating, favoring para/ortho substitution. In this compound, the azetidinomethyl group’s electron-donating nature may compete, creating regioselective "hotspots." Experimental validation via nitration or sulfonation reactions paired with DFT calculations (e.g., Fukui indices) is recommended .

Data Contradiction Analysis

Q. How to address unexpected low yields in azetidinomethyl functionalization?

Common pitfalls include:

- Steric Hindrance : Bulkier substituents reduce nucleophilic attack efficiency. Mitigate via microwave irradiation or using smaller azetidine derivatives.

- Side Reactions : Competing elimination (e.g., Hofmann degradation) under basic conditions. Optimize base strength (e.g., switch from NaOH to milder Et₃N).

- Catalyst Poisoning : Halogens (Br, F) may deactivate Pd catalysts. Use ligand-accelerated systems (e.g., XPhos/Pd(OAc)₂) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.